molecular formula C18H13F3N4O4S2 B11536738 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide

Cat. No.: B11536738
M. Wt: 470.4 g/mol
InChI Key: JCBQRUXXEGPPRM-UHFFFAOYSA-N
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Description

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that features a thiazole ring, a sulfonamide group, and a trifluoroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid . This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, which can be further treated with silver nitrate in ethanol-DMF to obtain the corresponding silver salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the presence of the trifluoroacetamido group, which enhances its stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile bioactive molecule.

Properties

Molecular Formula

C18H13F3N4O4S2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C18H13F3N4O4S2/c19-18(20,21)16(27)24-13-3-1-11(2-4-13)15(26)23-12-5-7-14(8-6-12)31(28,29)25-17-22-9-10-30-17/h1-10H,(H,22,25)(H,23,26)(H,24,27)

InChI Key

JCBQRUXXEGPPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)NC(=O)C(F)(F)F

Origin of Product

United States

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